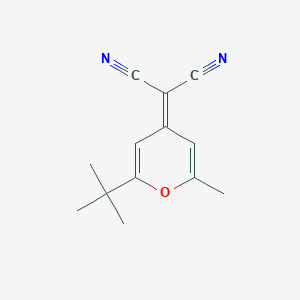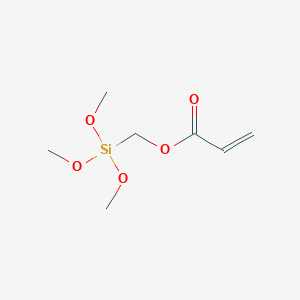
N,4-Dimethylpyridin-3-amin
Übersicht
Beschreibung
N,4-Dimethylpyridin-3-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the fourth carbon of the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
N,4-Dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: N,4-Dimethylpyridin-3-amine is used in the manufacture of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
N,4-dimethylpyridin-3-amine, often referred to as DMAP, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . The primary targets of N,4-dimethylpyridin-3-amine are organic compounds that undergo acylation and esterification reactions .
Mode of Action
N,4-dimethylpyridin-3-amine interacts with its targets by activating the nitrogen atom in its pyridine ring. This activation is due to the resonance stabilization from the NMe2 substituent, which makes N,4-dimethylpyridin-3-amine more basic than pyridine . This allows N,4-dimethylpyridin-3-amine to catalyze acylation reactions, such as esterifications with anhydrides .
Biochemical Pathways
N,4-dimethylpyridin-3-amine affects the biochemical pathways involved in the synthesis of indoles and 1H-tetrazoles . It acts as a catalyst in the Fischer indole synthesis, a chemical reaction that produces indoles from phenylhydrazine and an aldehyde or ketone . It also facilitates the synthesis of 1H-tetrazoles via click chemistry .
Pharmacokinetics
It’s known that n,4-dimethylpyridin-3-amine is soluble in most organic solvents and slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N,4-dimethylpyridin-3-amine’s action primarily involve the facilitation of acylation reactions. It significantly catalyzes the acylation of sterically hindered and low-reactivity alcohols and amines . This results in the formation of new compounds, such as indoles and 1H-tetrazoles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,4-dimethylpyridin-3-amine. For instance, the reaction for the synthesis of indoles and 1H-tetrazoles is environmentally friendly and requires only minimum catalyst loading . Moreover, thermal studies have been carried out to determine the stability of N,4-dimethylpyridin-3-amine for temperature-dependent reactions .
Biochemische Analyse
Biochemical Properties
N,4-Dimethylpyridin-3-amine has been reported to interact with various enzymes and proteins, acting as a catalyst in the synthesis of indoles and 1H-tetrazoles
Cellular Effects
It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N,4-Dimethylpyridin-3-amine is thought to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,4-Dimethylpyridin-3-amine have been observed to change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
Preliminary studies are focused on understanding the threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,4-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with methyl iodide under basic conditions can yield N,4-dimethylpyridin-3-amine. Another method involves the reductive amination of 4-methylpyridine with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of N,4-dimethylpyridin-3-amine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,4-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminopyridine (DMAP): Similar in structure but with different substitution patterns.
N,N-Dimethylpyridin-4-amine: Another derivative with distinct reactivity.
Uniqueness: N,4-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Eigenschaften
IUPAC Name |
N,4-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXNIYRGXNPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565623 | |
| Record name | N,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-24-9 | |
| Record name | N,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)




![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
